

3-Aminobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

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Compound Name: 3-Aminobenzoic acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Aminobenzoic acid (3-ABA), also known as meta-aminobenzoic acid, is an off-white crystalline solid that serves as a crucial intermediate and building block in a wide array of synthetic applications.^[1] Its bifunctional nature, featuring both an amino group and a carboxylic acid on a benzene ring, allows for a diverse range of chemical transformations.^[2] This versatility makes it an indispensable component in the synthesis of pharmaceuticals, azo dyes, specialty polymers, and other high-value organic compounds.^{[1][3]} This guide provides a comprehensive overview of its properties, core reactivity, detailed experimental protocols for key transformations, and its applications in various fields of chemical science.

Physicochemical and Spectroscopic Data

The utility of **3-aminobenzoic acid** in synthesis is underpinned by its distinct physical and chemical properties. A summary of its key quantitative data is presented below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[4]
Molar Mass	137.14 g/mol	[1][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	178-180 °C	[4]
Density	~1.51 g/cm ³	[4]
Water Solubility	Slightly soluble (~5.9 g/L at 15 °C)	[3][4]
Solubility in Organics	Soluble in acetone, hot alcohol, ether	[4]
pKa (carboxyl)	3.07	[4]
pKa (amino)	4.79	[4]
CAS Number	99-05-8	[1]

Spectroscopic data is critical for the identification and characterization of **3-aminobenzoic acid** and its derivatives.

Spectroscopy	Data	Reference
¹ H NMR (600 MHz, H ₂ O)	δ (ppm): 6.97, 7.28, 7.29	[5]
GC-MS (EI)	m/z: 137.0 (100%), 120.0 (39.2%), 138.0 (22.1%), 65.0 (14.8%), 92.0 (13.3%)	[5]

Core Reactivity and Synthetic Transformations

The synthetic versatility of **3-aminobenzoic acid** stems from the distinct reactivity of its two functional groups: the aromatic amino group and the carboxylic acid. This dual functionality

allows for selective modifications at either site, making it a valuable scaffold for building molecular complexity.

2.1 Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a range of classical transformations.

- **Diazotization and Azo Coupling:** The amino group can be converted to a highly reactive diazonium salt using nitrous acid (generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0-5 °C).^[6] This diazonium salt is a powerful electrophile that readily couples with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo compounds, which are the basis of many synthetic dyes.^{[2][6]}
- **Acylation (Amide Formation):** The amino group reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for creating a wide variety of pharmaceutical intermediates.^{[7][8]}

2.2 Reactions of the Carboxylic Acid Group

The carboxylic acid group is electrophilic at the carbonyl carbon and can undergo nucleophilic acyl substitution.

- **Fischer Esterification:** In the presence of a strong acid catalyst (like H₂SO₄) and an excess of an alcohol, the carboxylic acid can be converted to its corresponding ester.^{[9][10]} This reaction is reversible, and the equilibrium is typically driven towards the product by using a large excess of the alcohol or by removing water as it is formed.^[10]
- **Amide Formation:** The carboxylic acid can be "activated" using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a primary or secondary amine to form an amide bond.^[7]

The following diagrams illustrate the general workflows for these key synthetic transformations.

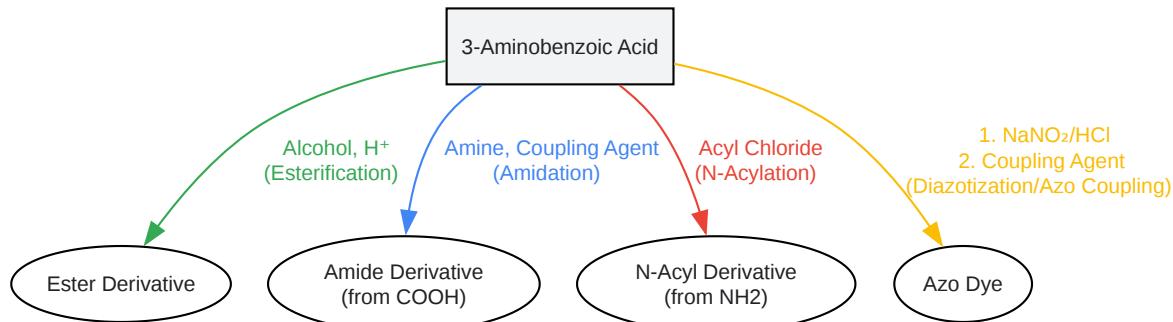


Diagram 1: General Derivatization Pathways of 3-ABA

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Caption: Key synthetic routes originating from **3-aminobenzoic acid**.

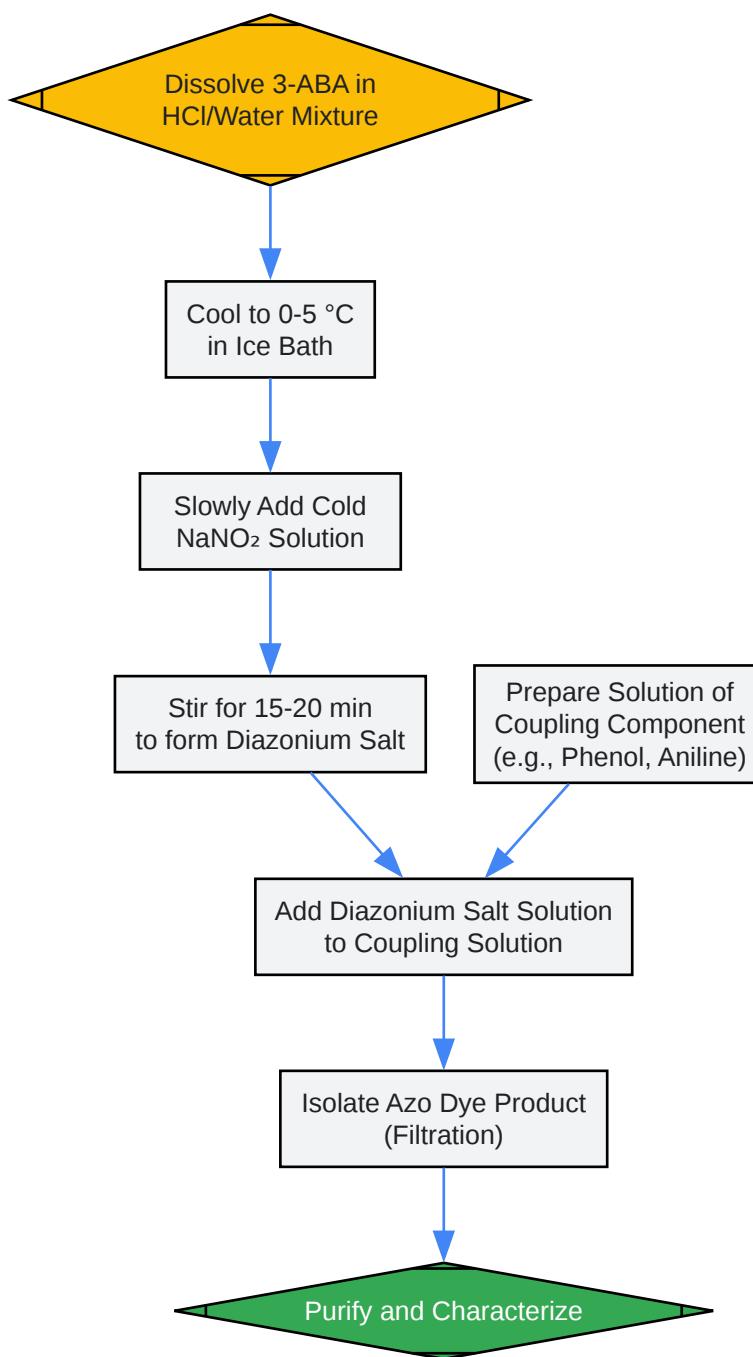


Diagram 2: Experimental Workflow for Azo Dye Synthesis

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Caption: Step-by-step process for synthesizing an azo dye from 3-ABA.

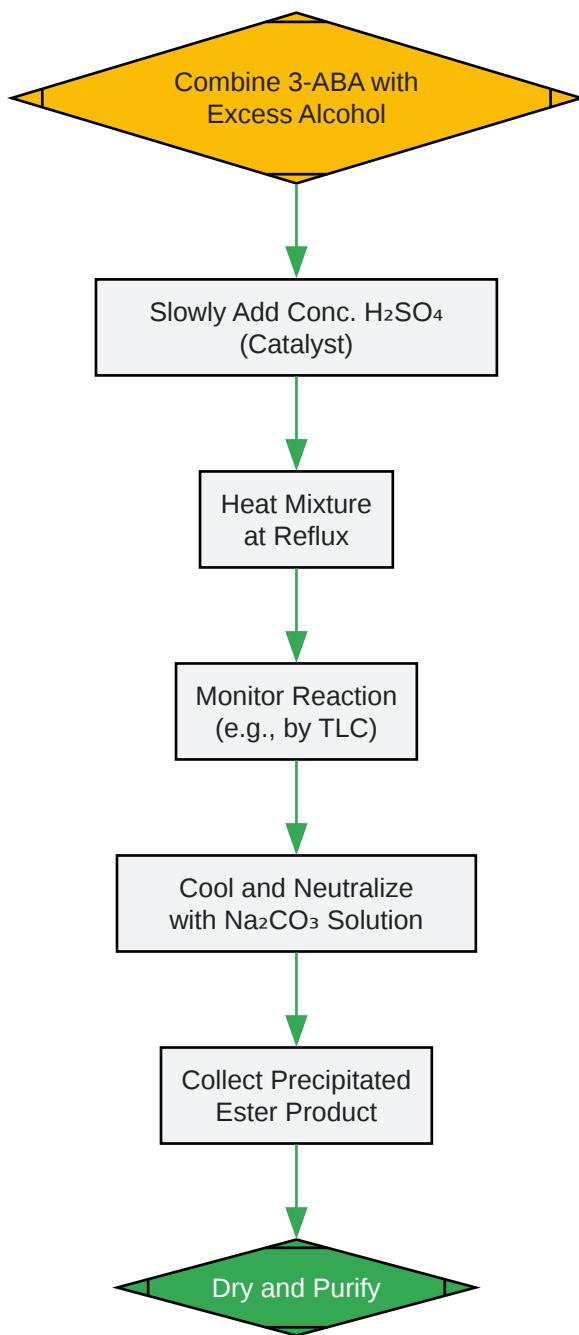


Diagram 3: Experimental Workflow for Fischer Esterification

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Caption: General workflow for the acid-catalyzed esterification of 3-ABA.

Detailed Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key transformations previously described. These protocols serve as a starting point and may require optimization based on the specific substrate and desired product.

3.1 Protocol: Synthesis of an Azo Dye via Diazotization-Coupling

This protocol describes the formation of a diazonium salt from **3-aminobenzoic acid**, followed by its coupling to an electron-rich aromatic compound.[\[6\]](#)

- Materials: **3-aminobenzoic acid**, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), an electron-rich coupling component (e.g., phenol, N,N-dimethylaniline), sodium hydroxide (for phenol coupling), distilled water, ice.
- Step 1: Diazotization
 - In a beaker, dissolve a specific molar amount of **3-aminobenzoic acid** in a mixture of concentrated HCl and water.
 - Cool the solution to between 0-5 °C in an ice-salt bath with constant stirring.
 - In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.
 - Slowly add the sodium nitrite solution dropwise to the cooled **3-aminobenzoic acid** solution, ensuring the temperature remains below 5 °C.
 - Continue stirring the mixture for an additional 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.[\[6\]](#)
- Step 2: Azo Coupling
 - Prepare a solution of the coupling component (1.0 eq) in a suitable solvent (e.g., a cold aqueous sodium hydroxide solution for phenols, or an acidic solution for anilines).
 - Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.
 - A brightly colored precipitate (the azo dye) should form immediately or upon standing.

- Allow the reaction to stir for 30 minutes to ensure complete coupling.
- Step 3: Isolation and Purification
 - Collect the solid azo dye by vacuum filtration.
 - Wash the precipitate with cold water to remove any unreacted salts.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

3.2 Protocol: Fischer Esterification of **3-Aminobenzoic Acid**

This protocol outlines the synthesis of an ester derivative, such as ethyl 3-aminobenzoate.[\[9\]](#) [\[11\]](#)

- Materials: **3-aminobenzoic acid**, ethanol (large excess), concentrated sulfuric acid (H_2SO_4), 10% sodium carbonate (Na_2CO_3) solution, water.
- Procedure:
 - Place **3-aminobenzoic acid** and a large excess of ethanol (which also acts as the solvent) in a round-bottom flask equipped with a reflux condenser.[\[9\]](#)
 - With stirring, cautiously add concentrated sulfuric acid dropwise (a stoichiometric amount is often needed as the basic amino group will be protonated).[\[10\]](#)[\[11\]](#) A precipitate of the aminobenzoic acid hydrogen sulfate salt may form but will dissolve upon heating.[\[9\]](#)
 - Heat the mixture to a gentle reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the flask to room temperature.
- Work-up and Isolation:
 - Transfer the cooled reaction mixture to a beaker containing water.

- Slowly and carefully neutralize the solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).^[9]
- The ester product, being insoluble in water, will precipitate out of the solution.
- Collect the crude ester by vacuum filtration, washing the crystals thoroughly with cold water.
- Dry the product. Further purification can be achieved by recrystallization.

3.3 Protocol: N-Acylation for Amide Synthesis

This protocol describes the formation of an N-acyl derivative of **3-aminobenzoic acid**.

- Materials: **3-aminobenzoic acid**, an acyl chloride (e.g., benzoyl chloride), a non-nucleophilic base (e.g., pyridine or triethylamine), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
- Procedure:
 - Dissolve **3-aminobenzoic acid** in the chosen aprotic solvent in a flask.
 - Add the base (approx. 1.1-1.5 equivalents) to the solution and stir.
 - Cool the mixture in an ice bath.
 - Slowly add the acyl chloride (approx. 1.0-1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
- Work-up and Isolation:
 - Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.
 - Extract the product into an organic solvent like ethyl acetate.

- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl product.
- Purify the product via column chromatography or recrystallization as needed.

Applications in Industry and Research

The derivatives synthesized from **3-aminobenzoic acid** are integral to numerous commercial and research applications.

- **Azo Dyes and Pigments:** It is a key intermediate in manufacturing a wide range of azo dyes used in the textile and printing industries.[2][3] The specific color of the dye is determined by the coupling partner used in the synthesis.[6]
- **Pharmaceuticals:** While its isomers, particularly para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid), are more prominent in marketed drugs, **3-aminobenzoic acid** is a valuable intermediate for various pharmaceutical agents.[12][13] It is a building block for some anti-inflammatory drugs, analgesics, and diuretics.[12][14] For instance, it is listed as a related compound or impurity of the anti-inflammatory drug Mesalazine.[3]
- **Polymer Science:** **3-Aminobenzoic acid** can be used to synthesize specialty polymers and resins.[1] It can undergo polymerization and copolymerization with other monomers like aniline to create materials with specific thermal and electrical properties.[15][16]

Safety and Handling

3-Aminobenzoic acid requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. [1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

In conclusion, **3-aminobenzoic acid**'s bifunctional structure provides a robust and versatile platform for organic synthesis. Its ability to undergo selective transformations at either the amino or carboxylic acid group makes it an invaluable building block for creating a diverse range of complex molecules, from vibrant dyes to potent pharmaceutical intermediates. The synthetic pathways and protocols detailed in this guide highlight its central role in modern chemical research and development.

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